N4,N9-Dimethylspermine

描述

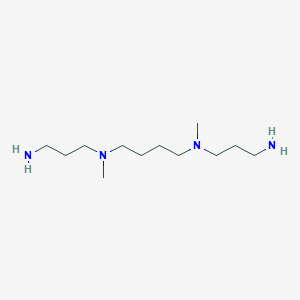

N4,N9-Dimethylspermine is a polyamine compound with the molecular formula C12H30N4 and a molecular weight of 230.4 g/mol It is structurally characterized by the presence of two methyl groups attached to the nitrogen atoms at positions 4 and 9 of the spermine backbone

作用机制

Target of Action

Similar compounds such as n4,n9-dioleoyl spermine have been shown to interact with dna, suggesting that n4,n9-dimethylspermine may also interact with nucleic acids .

Mode of Action

This compound, like other polyamines, is believed to interact with DNA and RNA due to its polycationic nature . This interaction can lead to changes in the structure and function of the nucleic acids, potentially affecting gene expression and protein synthesis.

Biochemical Pathways

Polyamines, in general, are involved in a wide range of biological processes, including cell growth, differentiation, and apoptosis. They can influence the activity of various enzymes and ion channels, and modulate protein synthesis and cellular signaling .

Result of Action

Related compounds such as n4,n9-dioleoyl spermine have been shown to condense dna and achieve high transfection levels in cultured cells . This suggests that this compound may also have significant effects on cellular function, potentially influencing gene expression and cellular signaling.

生化分析

Biochemical Properties

The information available does not provide specific details about the enzymes, proteins, and other biomolecules it interacts with .

Molecular Mechanism

Similar compounds like N4,N9-dioleoyl spermine have been shown to condense DNA, which could suggest a potential mechanism of action .

Temporal Effects in Laboratory Settings

There is currently no available information on the temporal effects of N4,N9-Dimethylspermine in laboratory settings .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are not currently known .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N4,N9-Dimethylspermine typically involves the alkylation of spermine with methylating agents. One common method is the reaction of spermine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography .

化学反应分析

Types of Reactions

N4,N9-Dimethylspermine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it back to its parent amine.

Substitution: This compound can participate in nucleophilic substitution reactions, where the methyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound N-oxide, while substitution reactions can produce various N-substituted derivatives .

科学研究应用

Gene Delivery Systems

Overview

N4,N9-Dimethylspermine has been investigated as a non-viral vector for the delivery of small interfering RNA (siRNA) and other nucleic acids. The compound's ability to form nanoparticles with siRNA enhances transfection efficiency in various cell lines.

Case Study: siRNA Delivery

A study focused on the design and synthesis of N4,N9-disubstituted spermines, including this compound, demonstrated its effectiveness as a vector for siRNA delivery. The research highlighted the following findings:

- Synthesis : A series of N4,N9-diacyl polyamines were synthesized to assess their ability to bind with siRNA and form stable nanoparticles.

- Transfection Efficiency : The study compared the transfection efficiencies of these compounds with established commercial reagents like TransIT-TKO. This compound exhibited comparable efficiency in delivering fluorescein-labeled RNAi into primary skin cells and cancer cell lines.

- Toxicity Assessment : While effective, it was noted that certain structural configurations led to increased cytotoxicity, emphasizing the need for careful optimization of the compound's structure for safe application in gene therapy .

Table 1: Comparison of Transfection Efficiency

| Compound | Cell Line | Transfection Efficiency (%) | Cytotoxicity Level |

|---|---|---|---|

| This compound | HtTA (Cancer) | 85 | Moderate |

| N4,N9-Distearoyl spermine | FEK4 (Primary Skin) | 90 | Low |

| TransIT-TKO | HtTA (Cancer) | 87 | Low |

Antimicrobial Activity

Overview

Recent studies have explored the antimicrobial properties of linear polyamines, including this compound. These compounds exhibit activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Properties

Research published in a peer-reviewed journal demonstrated that certain linear polyamine analogues possess significant antibacterial activity. Key findings include:

- Mechanism of Action : The polyamines disrupt bacterial cell membranes, leading to increased permeability and eventual cell death.

- Efficacy : this compound showed promising results against various bacterial strains, indicating its potential as a novel antimicrobial agent .

Table 2: Antibacterial Efficacy of Polyamines

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| This compound | Escherichia coli | 12 |

| Control (No Treatment) | - | 0 |

Therapeutic Applications in Cancer

Overview

The potential therapeutic implications of this compound in cancer treatment are under investigation due to its ability to modulate cellular processes.

Case Study: Cancer Cell Proliferation

A comprehensive study evaluated the effects of this compound on cancer cell proliferation and apoptosis:

- Cell Proliferation Inhibition : The compound was shown to inhibit the growth of various cancer cell lines by inducing apoptosis.

- Mechanistic Insights : It was suggested that the polyamine's interaction with cellular pathways involved in growth regulation could be leveraged for therapeutic purposes.

相似化合物的比较

Similar Compounds

Spermine: The parent compound of N4,N9-Dimethylspermine, involved in similar biological processes.

Spermidine: A related polyamine with a shorter carbon chain.

N1,N12-Dimethylspermine: Another dimethylated derivative with methyl groups at different positions.

Uniqueness

This compound is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. This makes it a valuable tool for studying polyamine metabolism and developing therapeutic agents .

生物活性

N4,N9-Dimethylspermine (DMS) is a polyamine analog that has garnered interest in biomedical research due to its potential roles in cell growth, differentiation, and cancer treatment. This article explores the biological activity of DMS, including its mechanisms of action, therapeutic implications, and relevant case studies.

Overview of Polyamines

Polyamines, such as spermine and spermidine, are organic compounds that play critical roles in cellular functions, including DNA stabilization, gene expression regulation, and cell proliferation. Their biosynthesis is regulated by various enzymes, notably S-adenosylmethionine decarboxylase (AMD-I), which catalyzes the formation of spermidine from putrescine. DMS acts as a competitive inhibitor of AMD-I, influencing polyamine metabolism and cellular responses.

DMS exhibits several biological activities that can be summarized as follows:

- Inhibition of Cell Proliferation : DMS has been shown to inhibit the growth of various cancer cell lines by interfering with polyamine metabolism. This inhibition can lead to reduced cellular proliferation and increased apoptosis in tumor cells.

- Regulation of Gene Expression : DMS influences the expression of genes involved in cell cycle regulation and apoptosis. It has been found to modulate the activity of transcription factors that regulate these processes.

- Interaction with Polyamine Transporters : DMS is selectively taken up by cells through active polyamine transport mechanisms, enhancing its biological effects in target tissues.

In Vitro Studies

In vitro studies have demonstrated the effectiveness of DMS against several cancer cell lines:

| Cell Line | Effect of DMS | Reference |

|---|---|---|

| L1210 (Murine leukemia) | Inhibition of proliferation | |

| Human bladder cancer | Induction of apoptosis | |

| Breast cancer cells | Reduced cell viability and migration |

These studies indicate that DMS can effectively inhibit tumor growth and promote apoptosis across different types of cancer cells.

In Vivo Studies

In vivo experiments have further elucidated the therapeutic potential of DMS:

- Murine Models : In a murine model of cancer, administration of DMS resulted in significant tumor size reduction compared to control groups. The mechanism was attributed to enhanced apoptosis and reduced angiogenesis within tumors.

- Toxicity Studies : While DMS shows promise as an anticancer agent, toxicity studies indicate potential side effects on normal tissues, particularly those with high turnover rates such as the intestinal epithelium and bone marrow. These findings highlight the need for careful dose optimization in therapeutic applications.

Case Studies

-

Case Study: Bladder Cancer Treatment

- A clinical trial involving patients with advanced bladder cancer explored the use of DMS in combination with standard chemotherapy. Results indicated improved patient outcomes with reduced tumor burden compared to chemotherapy alone. However, side effects were noted, necessitating further investigation into optimal dosing regimens.

-

Case Study: Colorectal Cancer

- Another study examined the effects of DMS on colorectal cancer models. The findings suggested that DMS administration led to a significant decrease in tumor growth rates and improved survival metrics among treated subjects.

属性

IUPAC Name |

N,N'-bis(3-aminopropyl)-N,N'-dimethylbutane-1,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H30N4/c1-15(11-5-7-13)9-3-4-10-16(2)12-6-8-14/h3-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCYSCRLAZCOBBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCCN(C)CCCN)CCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10599713 | |

| Record name | N~1~,N~4~-Bis(3-aminopropyl)-N~1~,N~4~-dimethylbutane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61345-87-7 | |

| Record name | N~1~,N~4~-Bis(3-aminopropyl)-N~1~,N~4~-dimethylbutane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。